6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione
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Overview
Description
6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a bromine atom and a methyl group in the quinazoline ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione typically involves the bromination of 1-methylquinazoline-2,4(1H,3H)-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide, sodium thiolate, or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while coupling reactions can produce biaryl or heteroaryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The presence of the bromine atom and the methyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1-methylquinazoline-2,4(1H,3H)-dione: Similar structure with a chlorine atom instead of bromine.
6-Fluoro-1-methylquinazoline-2,4(1H,3H)-dione: Contains a fluorine atom instead of bromine.
1-Methylquinazoline-2,4(1H,3H)-dione: Lacks the halogen substituent.
Uniqueness
6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione is unique due to the presence of the bromine atom, which can significantly affect its chemical reactivity and biological activity compared to its chloro, fluoro, and unsubstituted analogs.
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
6-bromo-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-7-3-2-5(10)4-6(7)8(13)11-9(12)14/h2-4H,1H3,(H,11,13,14) |
InChI Key |
ODSDVXMUEMBJJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=O)NC1=O |
Origin of Product |
United States |
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